tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate
Overview
Description
“tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate” is an organic compound with the molecular formula C15H21ClN2O2 and a molecular weight of 296.8 . It is typically in the form of an oil .
Synthesis Analysis
The synthesis of “tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate” involves two steps :Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.155±0.06 g/cm3 and a predicted boiling point of 396.5±42.0 °C . It is typically in the form of an oil .Scientific Research Applications
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Chemical Synthesis
- Field : Organic Chemistry
- Application : This compound is commonly used as an intermediate in organic synthesis and can be used to synthesize other organic compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, the exact details are not provided in the sources .
- Results : The outcome of using this compound as an intermediate would be the successful synthesis of the target organic compound .
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Biological Evaluation
- Field : Biochemistry
- Application : Derivatives of N-Boc piperazine, such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1) and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2), have been synthesized and evaluated for their biological activity .
- Method : These compounds were characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies. Their structures were further confirmed by single crystal X-ray diffraction analysis .
- Results : Both compounds were found to be moderately active against several microorganisms .
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Firefighting Measures
- Field : Safety and Emergency Response
- Application : In case of a fire involving this compound, appropriate firefighting measures include the use of water spray, carbon dioxide (CO2), dry chemical, and alcohol-resistant foam .
- Method : The specific methods would depend on the nature and scale of the fire. Always follow safety guidelines and use appropriate personal protective equipment .
- Results : The goal would be to safely extinguish the fire and minimize damage .
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Commercial Availability
- Field : Commercial Chemistry
- Application : This compound is commercially available and can be purchased for research and development purposes .
- Method : The compound can be ordered from chemical suppliers and used in laboratory settings following appropriate safety guidelines .
- Results : The availability of this compound facilitates its use in various research and development applications .
- Material Safety
- Field : Material Safety and Handling
- Application : This compound should be used for R&D purposes only and not for medicinal use .
- Method : The compound should be handled following appropriate safety guidelines .
- Results : The goal would be to ensure safe handling and use of the compound in research and development applications .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-8-7-17-13(10-18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCGGRDOWINSEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743846 | |
Record name | tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate | |
CAS RN |
886767-41-5 | |
Record name | tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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